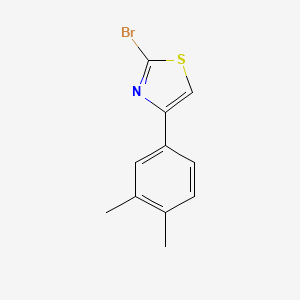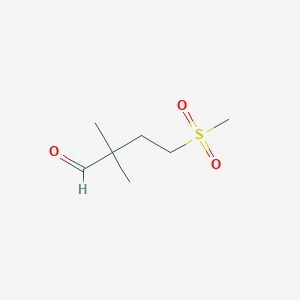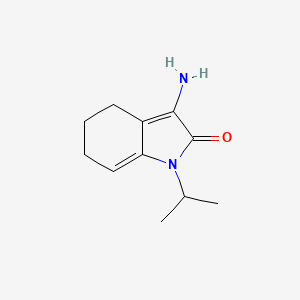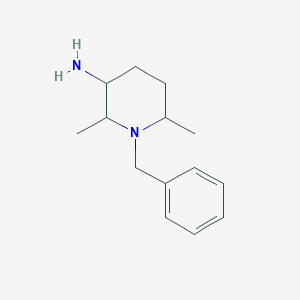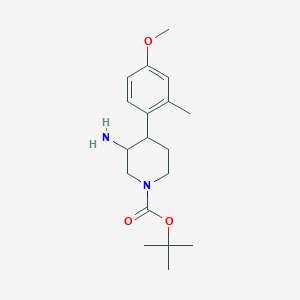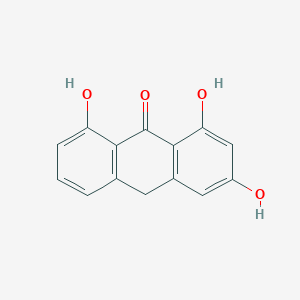
1,3,8-Trihydroxyanthracen-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Trihydroxyanthracen-9(10H)-one is a chemical compound with the molecular formula C14H8O5 It is a derivative of anthracene, characterized by the presence of three hydroxyl groups and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Trihydroxyanthracen-9(10H)-one typically involves the hydroxylation of anthracene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions to introduce hydroxyl groups at specific positions on the anthracene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective hydroxylation of the anthracene core.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Trihydroxyanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of anthraquinones.
Reduction: Formation of tetrahydroxyanthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Scientific Research Applications
1,3,8-Trihydroxyanthracen-9(10H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,3,8-Trihydroxyanthracen-9(10H)-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The compound’s ability to undergo oxidation and reduction makes it a potential candidate for modulating oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Trihydroxyanthraquinone: Similar structure but with a quinone group instead of a ketone.
1,3,8-Trihydroxyanthracene: Lacks the ketone group, making it less reactive in certain chemical reactions.
Uniqueness
1,3,8-Trihydroxyanthracen-9(10H)-one is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in various redox reactions and form stable complexes with metal ions sets it apart from other similar compounds.
Properties
CAS No. |
61350-18-3 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1,3,8-trihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O4/c15-9-5-8-4-7-2-1-3-10(16)12(7)14(18)13(8)11(17)6-9/h1-3,5-6,15-17H,4H2 |
InChI Key |
TZJBEQIZVMWRIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


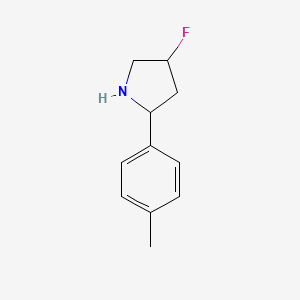
![(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13156065.png)
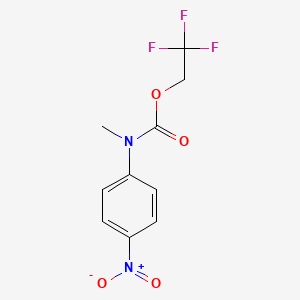

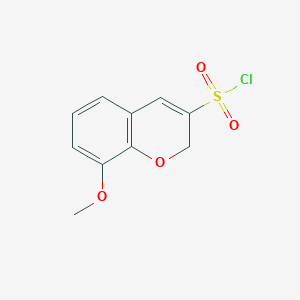
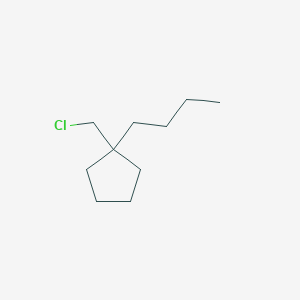
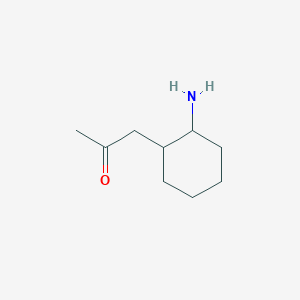
![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride](/img/structure/B13156092.png)
